(Trifluoromethyl)trimethylsilane

Descripción general

Descripción

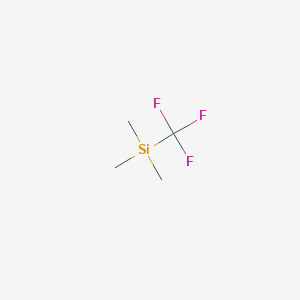

(Trifluoromethyl)trimethylsilane (CF₃SiMe₃, CAS RN: 81290-20-2), also known as the Ruppert-Prakash reagent, is a versatile organosilicon compound widely used in organic synthesis for nucleophilic trifluoromethylation. Its molecular formula is C₄H₉F₃Si, with a molecular mass of 142.20 g/mol . The compound’s utility stems from the strong electron-withdrawing nature of the CF₃ group, which enhances metabolic stability, lipophilicity, and bioavailability when incorporated into pharmaceuticals or agrochemicals . CF₃SiMe₃ is particularly valued for its compatibility with diverse catalytic systems, including fluoride ions (e.g., CsF, TBAF) and transition metals (e.g., Cu, Ag), enabling C–CF₃, S–CF₃, and P–CF₃ bond formations under mild conditions .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Almorexant clorhidrato implica varios pasos clave. Un método notable es la síntesis enantioselectiva a través de la amida alílica intramolecular asimétrica catalizada por iridio. Este método prepara la estructura central de tetrahidroisoquinolina quiral, que es una parte crucial del compuesto . Los pasos catalíticos clave adicionales incluyen una reacción de Heck oxidativa a temperatura ambiente y una reducción organocatalizada mediada por hidracina .

Métodos de Producción Industrial

Los métodos de producción industrial para Almorexant clorhidrato no están ampliamente documentados en el dominio público. La síntesis generalmente implica la aplicación a gran escala de las rutas sintéticas mencionadas anteriormente, con optimización para rendimiento, pureza y rentabilidad.

Análisis De Reacciones Químicas

Tipos de Reacciones

Almorexant clorhidrato experimenta diversas reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y Condiciones Comunes

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:

Agentes oxidantes: Como permanganato de potasio o trióxido de cromo.

Agentes reductores: Como hidruro de aluminio y litio o borohidruro de sodio.

Reactivos de sustitución: Como halógenos o nucleófilos.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados desoxigenados.

Aplicaciones Científicas De Investigación

Synthetic Chemistry

Role as a Reagent

- TMSCF3 serves as a valuable reagent for introducing trifluoromethyl groups into organic molecules. This modification enhances the biological activity and stability of compounds, making them more effective in various applications.

Case Study: Trifluoromethylation Reactions

- Recent studies have demonstrated the utility of TMSCF3 in oxidative trifluoromethylation and trifluoromethylthiolation reactions. These reactions utilize TMSCF3 as a nucleophilic CF3 source, facilitating the incorporation of trifluoromethyl groups into ketones and aldehydes .

Pharmaceutical Development

Enhancement of Drug Efficacy

- The incorporation of trifluoromethyl groups via TMSCF3 in drug design has been shown to improve metabolic stability and efficacy. This is particularly relevant in the development of new pharmaceuticals where enhanced biological properties are desired.

Case Study: VX-770

- In the context of cystic fibrosis treatment, TMSCF3 has been investigated for its role in modifying compounds like VX-770, which acts as a CFTR potentiator. The trifluoromethylation process contributed to improved pharmacological profiles, leading to better therapeutic outcomes .

Material Science

Applications in Advanced Materials

- TMSCF3 is utilized in formulating advanced materials, particularly in coatings and polymers. Its unique properties enhance durability and resistance to solvents, making it valuable in industries such as electronics and automotive manufacturing.

Table: Properties Enhanced by TMSCF3

| Property | Enhancement Type | Application Area |

|---|---|---|

| Chemical Resistance | Increased | Coatings |

| Thermal Stability | Improved | Electronics |

| Hydrophobicity | Enhanced | Sealants |

Fluorinated Compounds Research

Significance in Agrochemicals

- TMSCF3 plays a crucial role in the research and development of fluorinated compounds used in agrochemicals. The introduction of fluorine atoms can significantly alter the chemical properties of these compounds, leading to enhanced performance in agricultural applications.

Analytical Chemistry

Use as a Derivatizing Agent

- In analytical chemistry, TMSCF3 is employed as a derivatizing agent. It improves the detection and quantification of various analytes in complex mixtures, facilitating more accurate analysis.

Case Study: Detection Techniques

Mecanismo De Acción

Almorexant clorhidrato ejerce sus efectos inhibiendo competitivamente la unión de los neuropéptidos de orexina A y B a los receptores de orexina 1 y orexina 2. Esta inhibición bloquea las consecuencias funcionales de la activación del receptor de orexina, como la movilización intracelular de calcio . El compuesto se disocia muy lentamente de los receptores de orexina, lo que puede prolongar su duración de acción .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The reactivity and applications of CF₃SiMe₃ are best contextualized by comparing it to structurally related fluoroalkyl silanes. Below is a detailed analysis:

(Difluoromethyl)trimethylsilane (Me₃SiCF₂H)

- Reactivity : Unlike CF₃SiMe₃, Me₃SiCF₂H introduces a CF₂H group, which is less electronegative than CF₃. It participates in nucleophilic difluoromethylation of carbonyl compounds and electron-deficient heterocycles but requires stronger bases (e.g., KHMDS) for activation .

- Applications: Used in synthesizing α-difluoromethyl amines and alcohols. Notably, it is less effective in oxidative coupling or transition-metal-mediated reactions compared to CF₃SiMe₃ .

- Catalysts : Reactions often rely on Brønsted or Lewis acids (e.g., MgCl₂) rather than fluoride ions .

(Pentafluorophenyl)trimethylsilane (Me₃SiC₆F₅)

- Reactivity : This reagent transfers the C₆F₅ group via nucleophilic aromatic substitution. Its bulkier aromatic group limits reactivity with sterically hindered substrates .

- Applications: Primarily used in synthesizing pentafluorophenyl-substituted aromatics for materials science.

(Trifluoromethyl)triphenylsilane (Ph₃SiCF₃)

- Reactivity : Despite structural similarity, Ph₃SiCF₃ is less reactive than CF₃SiMe₃ due to the electron-donating nature of phenyl groups. It requires harsher conditions (e.g., higher temperatures) for trifluoromethylation .

- Catalysts : Rarely compatible with asymmetric catalysis, unlike CF₃SiMe₃, which achieves >90% enantiomeric excess (ee) with Cinchona alkaloid-derived ammonium fluorides .

Table 1: Comparative Analysis of Fluoroalkyl Silanes

Key Differentiators of CF₃SiMe₃

Broad Substrate Scope : CF₃SiMe₃ reacts with aldehydes, ketones, alkynes, alkenes, and even unactivated C–H bonds, a versatility unmatched by Me₃SiCF₂H or Me₃SiC₆F₅ .

Oxidative Flexibility : CF₃SiMe₃ participates in oxidative trifluoromethylation with S₈ to form S–CF₃ bonds, a reaction absent in Me₃SiCF₂H chemistry .

Research Findings and Mechanistic Insights

- Fluoride Activation : CF₃SiMe₃ reacts via a pentacoordinate silicon intermediate when activated by F⁻, enhancing nucleophilicity of the CF₃ group . This mechanism is distinct from Me₃SiCF₂H, which forms less stable intermediates .

- Thermodynamic Stability : CF₃SiMe₃’s stability under ambient conditions contrasts with Me₃SiCF₂H, which is more moisture-sensitive .

Actividad Biológica

(Trifluoromethyl)trimethylsilane (TFMTMS), also known as trifluoromethyltrimethylsilane, is a versatile reagent in organic chemistry, particularly noted for its ability to introduce the trifluoromethyl group (-CF3) into various organic compounds. This modification significantly enhances the biological activity of these compounds, making TFMTMS an important tool in pharmaceutical synthesis and drug design.

TFMTMS has a molecular formula of C4H9F3Si and a molecular weight of 162.2 g/mol. It is characterized by its clear, colorless liquid state at room temperature, with a boiling point of 54-56°C and a melting point of -120°C. The structure consists of a trifluoromethyl group bonded to a trimethylsilyl group, which imparts unique chemical properties conducive to various reactions in organic synthesis .

Biological Significance

The introduction of the trifluoromethyl group via TFMTMS has been shown to enhance several key properties of drug candidates:

- Increased Lipophilicity : The -CF3 group increases the hydrophobic character of molecules, improving membrane permeability and bioavailability.

- Metabolic Stability : Compounds with trifluoromethyl groups often exhibit greater resistance to metabolic degradation, prolonging their action in biological systems.

- Receptor Affinity : The presence of -CF3 can enhance binding interactions with biological targets, thereby increasing the potency of drugs .

Applications in Drug Development

TFMTMS is widely utilized in the pharmaceutical industry for synthesizing various drug classes, including:

- Antiviral Agents : Trifluoromethylation has been employed to enhance the efficacy of antiviral compounds.

- Anti-inflammatory Drugs : The incorporation of CF3 groups has led to improved activity profiles for anti-inflammatory medications.

- Anticancer Agents : Many anticancer drugs benefit from the stability and lipophilicity provided by trifluoromethylation .

Case Studies

-

Trifluoromethylation Reactions :

A study demonstrated that TFMTMS can effectively transfer the CF3 group to ketones and aldehydes under mild conditions. The reaction mechanism involves anion initiation, leading to high yields and selectivity for the desired products . -

Biological Activity Enhancement :

Research highlighted that incorporating a -CF3 group at specific positions on phenolic rings can increase inhibitory potency against serotonin uptake by six-fold compared to non-fluorinated analogs. This finding underscores the significance of trifluoromethylation in optimizing drug candidates for enhanced therapeutic effects .

Data Table: Summary of Biological Activities Enhanced by CF3 Group

| Drug Class | Example Compounds | Enhancement Observed |

|---|---|---|

| Antiviral Agents | Various nucleoside analogs | Increased potency and bioavailability |

| Anti-inflammatory | NSAIDs | Improved metabolic stability |

| Anticancer Agents | Kinase inhibitors | Enhanced receptor affinity |

Mechanistic Insights

The mechanism by which TFMTMS facilitates trifluoromethylation involves nucleophilic attack on electrophilic centers (e.g., carbonyl groups). The unique electron-withdrawing nature of the CF3 group stabilizes intermediates during reactions, allowing for efficient transformations . Additionally, studies have shown that TFMTMS can act as both a nucleophile and a Lewis acid, expanding its utility in diverse synthetic applications .

Q & A

Basic Research Questions

Q. What is the role of (trifluoromethyl)trimethylsilane (TMSCF₃) in drug design, and how does the CF₃ group enhance bioactive molecules?

The CF₃ group improves lipophilicity, metabolic stability, and protein binding affinity in pharmaceuticals. Its strong electron-withdrawing nature alters pKa values of adjacent functional groups (e.g., amines), enhancing bioavailability. For example, oxidative trifluoromethylation with TMSCF₃ enables direct CF₃ incorporation into heteroarenes and alkenes, critical for optimizing lead compounds .

Q. What are the standard methods for introducing CF₃ groups using TMSCF₃ in organic synthesis?

TMSCF₃ is primarily used in oxidative trifluoromethylation (e.g., Cu-mediated coupling with aryl boronic acids) and nucleophilic trifluoromethylation (e.g., Ruppert–Prakash reactions with carbonyl compounds). Typical conditions include:

- Oxidative coupling : TMSCF₃ (1.5 eq), Cu(OAc)₂ (10 mol%), and oxidants like K₂S₂O₈ in DMF at 80°C for 12 hours .

- Nucleophilic addition : TMSCF₃ (2 eq) with CsF (2 eq) in THF at 0°C to room temperature .

Q. What safety protocols are essential when handling TMSCF₃ in the lab?

TMSCF₃ is flammable (H225) and causes skin/eye irritation (H315, H319). Mandatory precautions include:

- PPE : Nitrile gloves, face shield, and chemical-resistant suits .

- Ventilation : Use fume hoods to avoid inhalation (H333, H335) .

- Storage : Keep in cool, dry conditions away from oxidizers .

Advanced Research Questions

Q. How do mechanistic studies explain the reactivity of TMSCF₃ in transition-metal-catalyzed reactions?

In Cu-mediated reactions, TMSCF₃ transfers CF₃ via a single-electron transfer (SET) pathway. For example, Cu(I) oxidizes TMSCF₃ to generate CF₃ radicals, which couple with aryl radicals formed from aryl boronic acids . In Ag-catalyzed hydrotrifluoromethylation of alkenes, CF₃ radicals add to alkenes, followed by H-atom transfer from silane .

Q. How can researchers resolve contradictions in reported yields for TMSCF₃-mediated C–H trifluoromethylation?

Discrepancies often arise from substrate electronic effects or oxidant choice . For example, electron-rich arenes (e.g., anisole) show higher yields (>80%) with PhI(OAc)₂ as the oxidant, while electron-deficient substrates require stronger oxidants like K₂S₂O₈. Systematic optimization of:

- Catalyst loading (5–20 mol% Cu),

- Solvent polarity (DMF vs. MeCN),

- Temperature (60–100°C) is recommended .

Q. What strategies improve regioselectivity in TMSCF₃-mediated C–H trifluoromethylation?

Directing groups (e.g., pyridine, amides) and steric control are key. For example:

- Pyridine-directed trifluoromethylation of benzamides occurs selectively at the ortho position (≥90% selectivity) using Cu(OAc)₂ .

- Bulky substituents on alkenes favor anti-Markovnikov addition in hydrotrifluoromethylation .

Q. How does TMSCF₃ enable the synthesis of difluorocarbene (CF₂) intermediates?

TMSCF₃ reacts with NaI to generate CF₂=CF₂ via difluorocarbene dimerization . This gas is trapped in situ for cyclopropanation or [2+2] cycloadditions. Example protocol: TMSCF₃ (1 eq), NaI (2 eq) in DCE at 60°C under N₂ .

Q. What are the limitations of TMSCF₃ in cross-coupling reactions, and how can they be addressed?

TMSCF₃ struggles with sterically hindered substrates (e.g., tetrasubstituted alkenes). Solutions include:

- Using AgNO₃ as a co-catalyst to stabilize CF₃ radicals.

- Switching to electrophilic trifluoromethylating reagents (e.g., Umemoto’s reagent) for electron-rich aromatics .

Q. How does TMSCF₃ compare to other CF₃ sources (e.g., CF₃I, CF₃SO₂Na) in scalability and functional group tolerance?

Q. What emerging applications of TMSCF₃ exist beyond trifluoromethylation?

TMSCF₃ is used in difluorocarbene chemistry to synthesize fluorinated cyclopropanes and tetrafluoroethylene (CF₂=CF₂). It also enables P–CF₃ bond formation in phosphonates, critical for agrochemicals .

Propiedades

IUPAC Name |

trimethyl(trifluoromethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F3Si/c1-8(2,3)4(5,6)7/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKJTNBSKNUMFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9F3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20338998 | |

| Record name | (Trifluoromethyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81290-20-2 | |

| Record name | (Trifluoromethyl)trimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81290-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoromethyltrimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081290202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Trifluoromethyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIFLUOROMETHYLTRIMETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A009786QPJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.